molecular formula C11H14N2O B125070 5-Methoxytryptamine CAS No. 608-07-1

5-Methoxytryptamine

Cat. No.: B125070
CAS No.: 608-07-1
M. Wt: 190.24 g/mol
InChI Key: JTEJPPKMYBDEMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT 1, 5-HT 2, 5-HT 4, 5-HT 6, and 5-HT 7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

5-MT interacts with its targets, the 5-HT receptors, by binding to them and activating them . This activation can lead to various cellular responses, depending on the specific receptor subtype and the cell type in which it is expressed . For instance, activation of 5-HT receptors can lead to the inhibition of cyclic adenosine monophosphate (cAMP) production, stimulation of phospholipase C, and modulation of potassium and calcium channels .

Biochemical Pathways

5-MT is biosynthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . It has been shown to control macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation . Furthermore, it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation .

Pharmacokinetics

It is known that 5-mt occurs naturally in the body in low levels and is biosynthesized via the deacetylation of melatonin in the pineal gland .

Result of Action

The activation of 5-HT receptors by 5-MT can lead to various physiological effects. For instance, it has been shown to protect endothelial barrier function and promote endothelial repair . It also controls macrophage transmigration and activation, thereby playing a role in immune response . Furthermore, it has been found to block vascular smooth muscle cell migration and proliferation, suggesting a potential role in preventing vascular diseases .

Action Environment

The action of 5-MT can be influenced by various environmental factors. For instance, lipopolysaccharide (LPS) and pro-inflammatory cytokines can suppress endothelial 5-MTP production by inhibiting TPH-1 expression . This suggests that inflammatory conditions could potentially affect the action and efficacy of 5-MT.

Biochemical Analysis

Biochemical Properties

5-Methoxytryptamine acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It has no affinity for the 5-HT3 receptor and its affinity for the 5-HT1E receptor is very weak in comparison to the other 5-HT1 receptors .

Cellular Effects

This compound has been shown to influence cell function through its interactions with various serotonin receptors. For instance, it has been found to induce hyperglycemia in rats, an effect that involves the peripheral 5-HT2A receptor . It also has been shown to affect the contractile response in rat stomach fundus strips .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interactions with various serotonin receptors. As a full agonist at several 5-HT receptors, it can activate these receptors and trigger downstream signaling pathways .

Temporal Effects in Laboratory Settings

It has been suggested that this compound’s therapeutic mechanism may be partly mediated by evoking temporary epileptiform activity .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound can induce seizures or seizure-like behavior in laboratory research with animals .

Metabolic Pathways

This compound is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also suggested that this compound can be converted into melatonin under stress, indicating that plant cells have greater potential for metabolic adaptation than animal cells do .

Subcellular Localization

It is known that this compound is synthesized in the pineal gland , suggesting that it may be localized in this gland in the body.

Chemical Reactions Analysis

Mexamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mexamine has several scientific research applications:

Comparison with Similar Compounds

Mexamine is similar to other tryptamine derivatives such as:

    Serotonin: Both compounds interact with serotonin receptors, but mexamine has a higher affinity for certain subtypes.

    Melatonin: Mexamine is a deacetylated form of melatonin and shares similar regulatory functions in circadian rhythms.

    5-Hydroxytryptamine:

Mexamine’s uniqueness lies in its specific receptor affinity profile and its natural occurrence in the body as a metabolite of melatonin .

Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJPPKMYBDEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Record name 5-methoxytryptamine
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209638
Record name 5-Methoxy-1H-indole-3-ethanamine
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxytryptamine
Source Human Metabolome Database (HMDB)
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CAS No.

608-07-1
Record name 5-Methoxytryptamine
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Record name 5-Methoxytryptamine
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Record name 5-METHOXYTRYPTAMINE
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Record name 5-Methoxy-1H-indole-3-ethanamine
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Record name 2-(5-methoxyindol-3-yl)ethylamine
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Record name 5-METHOXYTRYPTAMINE
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Record name 5-Methoxytryptamine
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Melting Point

121.5 °C
Record name 5-Methoxytryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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